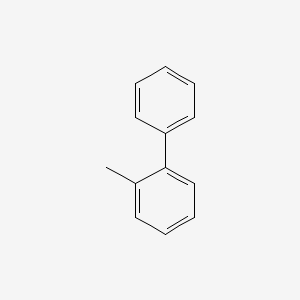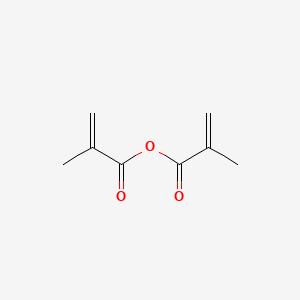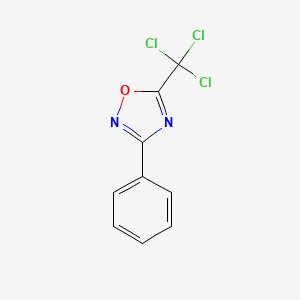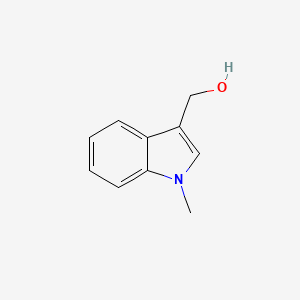
(1-甲基-1H-吲哚-3-基)甲醇
描述
(1-Methyl-1H-indol-3-YL)methanol is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is characterized by the presence of a methyl group at the first position and a hydroxymethyl group at the third position of the indole ring. It is a derivative of indole, which is known for its wide range of biological activities and applications in various fields.
科学研究应用
(1-Methyl-1H-indol-3-YL)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It’s known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives have been reported to impede dna synthesis, influence target cells’ activation, proliferation, and apoptosis, and inhibit proinflammatory cytokines and chemokines .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The compound is a pale-yellow to yellow-brown liquid , suggesting it may have certain solubility characteristics that could influence its bioavailability.
Result of Action
Indole derivatives have been reported to reduce oxidative stress, impede dna synthesis, influence target cells’ activation, proliferation, and apoptosis, and inhibit proinflammatory cytokines and chemokines .
Action Environment
The compound is recommended to be stored at 2-8°c , suggesting that temperature could play a role in its stability.
生化分析
Biochemical Properties
(1-Methyl-1H-indol-3-YL)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division . This interaction is similar to the mechanism of action of colchicine, a well-known tubulin polymerization inhibitor. The compound also interacts with other proteins involved in cell cycle regulation and apoptosis, making it a potential candidate for anticancer therapies .
Cellular Effects
The effects of (1-Methyl-1H-indol-3-YL)methanol on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cell lines such as HeLa, MCF-7, and HT-29 . This induction of apoptosis is dose-dependent and is accompanied by cell cycle arrest in the G2/M phase. Additionally, (1-Methyl-1H-indol-3-YL)methanol influences cell signaling pathways, gene expression, and cellular metabolism, further highlighting its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of (1-Methyl-1H-indol-3-YL)methanol involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to tubulin, preventing its polymerization and thus inhibiting cell division . This binding interaction is crucial for its anticancer properties. Additionally, (1-Methyl-1H-indol-3-YL)methanol has been shown to modulate the expression of genes involved in apoptosis and cell cycle regulation, further elucidating its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Methyl-1H-indol-3-YL)methanol change over time. The compound is relatively stable, but its degradation products can also exert biological effects. Long-term studies have shown that (1-Methyl-1H-indol-3-YL)methanol can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis . These temporal effects are crucial for understanding the compound’s potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of (1-Methyl-1H-indol-3-YL)methanol vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and significant anticancer activity. At higher doses, toxic or adverse effects can be observed, including damage to normal tissues and organs . These dosage effects are essential for determining the therapeutic window and safety profile of (1-Methyl-1H-indol-3-YL)methanol.
Metabolic Pathways
(1-Methyl-1H-indol-3-YL)methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. The compound can affect metabolic flux and metabolite levels, further influencing its biological activity . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of (1-Methyl-1H-indol-3-YL)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The distribution of (1-Methyl-1H-indol-3-YL)methanol is essential for its biological activity and therapeutic efficacy.
Subcellular Localization
The subcellular localization of (1-Methyl-1H-indol-3-YL)methanol is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with biomolecules and its subsequent biological effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-indol-3-YL)methanol typically involves the alkylation of indole derivatives. One common method is the reaction of indole with formaldehyde and a methylating agent under acidic conditions to introduce the hydroxymethyl and methyl groups at the desired positions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of (1-Methyl-1H-indol-3-YL)methanol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product. The crude product is then purified using techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions: (1-Methyl-1H-indol-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the second and third positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of (1-Methyl-1H-indol-3-YL)carboxylic acid or (1-Methyl-1H-indol-3-YL)aldehyde.
Reduction: Formation of (1-Methyl-1H-indol-3-YL)methanol derivatives with different functional groups.
Substitution: Formation of various substituted indole derivatives depending on the electrophilic reagent used.
相似化合物的比较
- (1-Methyl-1H-indol-3-YL)carboxylic acid
- (1-Methyl-1H-indol-3-YL)aldehyde
- (1-Methyl-1H-indol-3-YL)amine
Comparison: (1-Methyl-1H-indol-3-YL)methanol is unique due to the presence of both a methyl group and a hydroxymethyl group on the indole ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the hydroxymethyl group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis. Additionally, the compound’s biological activities may differ from those of its analogs due to variations in molecular interactions and target specificity.
属性
IUPAC Name |
(1-methylindol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-6-8(7-12)9-4-2-3-5-10(9)11/h2-6,12H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULITKYYLCRIIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80219911 | |
| Record name | 3-Indolemethanol, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6965-44-2 | |
| Record name | 3-Hydroxymethyl-1-methylindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6965-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxymethyl-1-methylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006965442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6965-44-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Indolemethanol, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80219911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYMETHYL-1-METHYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M68WFS5KSK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


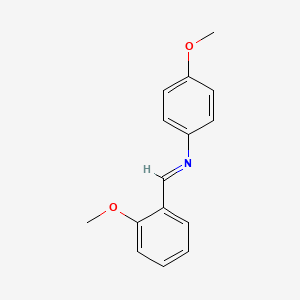
![[(3-Methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1362386.png)
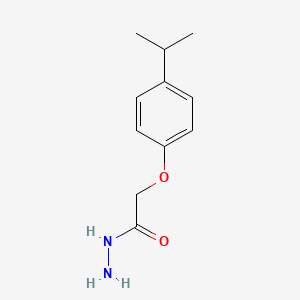
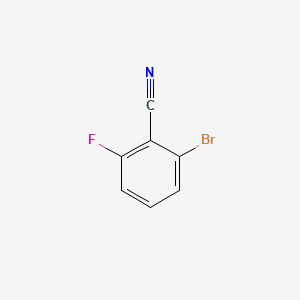
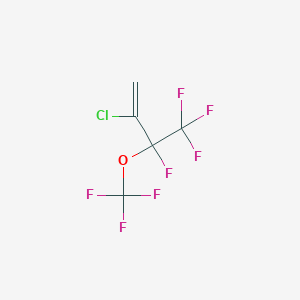
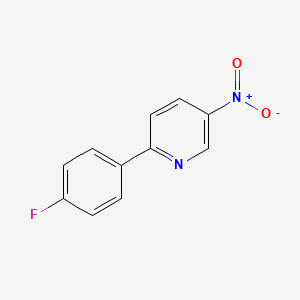
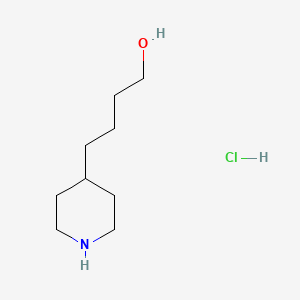
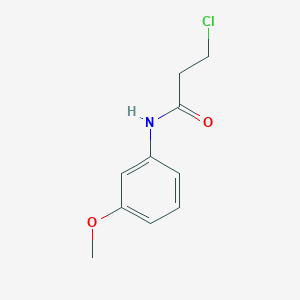
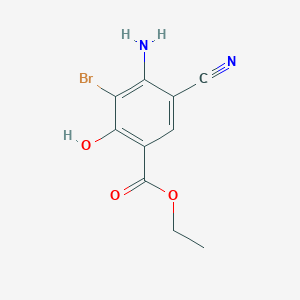
![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1362410.png)
![3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1362413.png)
